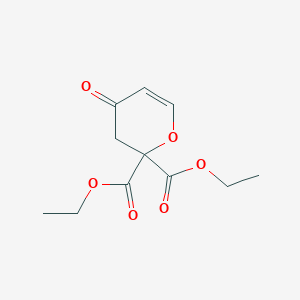
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate is an organic compound belonging to the class of pyran derivatives This compound is characterized by a pyran ring structure with two ethyl groups and two carboxylate groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate typically involves the reaction of diethyl malonate with an appropriate aldehyde under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to form the desired pyran derivative.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and improve yields. Common catalysts include acids such as sulfuric acid or p-toluenesulfonic acid.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
Oxidation: Formation of diethyl 2,2-dicarboxylate-4-oxo-3,4-dihydro-2H-pyran.
Reduction: Formation of 2,2-diethyl-4-hydroxy-3,4-dihydro-2H-pyran-2,2-dicarboxylate.
Substitution: Formation of various substituted pyran derivatives depending on the substituents used.
Applications De Recherche Scientifique
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid: A related compound with similar structural features but different substituents.
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: Another pyran derivative with a phenyl group.
Uniqueness
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate is unique due to its specific combination of ethyl and carboxylate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H14O6 |
|---|---|
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
diethyl 4-oxo-3H-pyran-2,2-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-15-9(13)11(10(14)16-4-2)7-8(12)5-6-17-11/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
SCTVZKPCGXHGKK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC(=O)C=CO1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
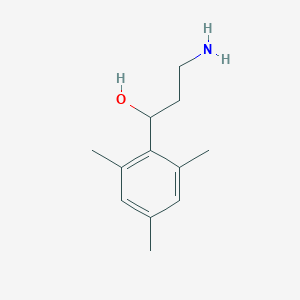

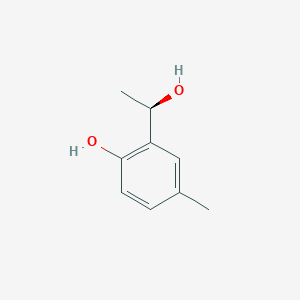
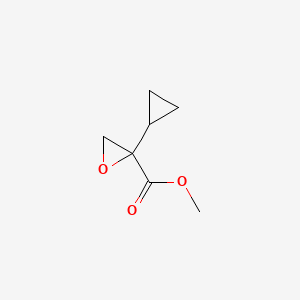
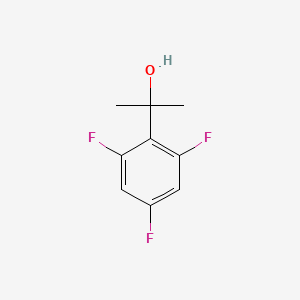
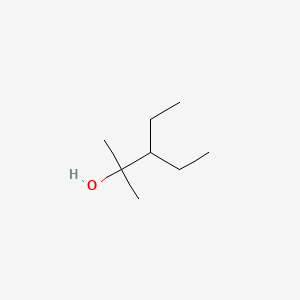
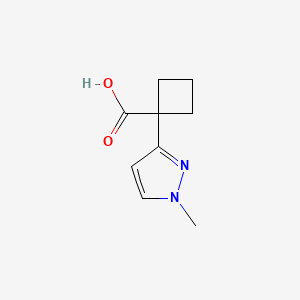
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
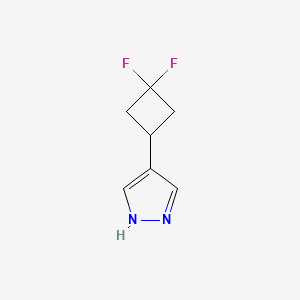
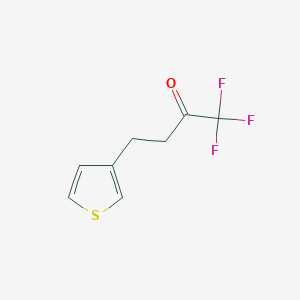
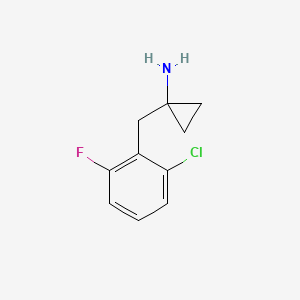
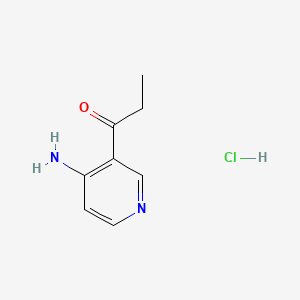
![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)
